4-phenyl-1-(pyridin-3-yl)-1H-1,2,3-triazol-5-amine
Description
4-Phenyl-1-(pyridin-3-yl)-1H-1,2,3-triazol-5-amine is a triazole-derived compound featuring a phenyl group at the 4-position and a pyridin-3-yl group at the 1-position of the triazole ring. Its molecular formula is C₁₃H₁₂N₆, with a molecular weight of 252.28 g/mol . The compound is classified as a primary amine, and its structure combines aromatic and heterocyclic moieties, which are often leveraged in medicinal chemistry and materials science.
Properties
IUPAC Name |
5-phenyl-3-pyridin-3-yltriazol-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N5/c14-13-12(10-5-2-1-3-6-10)16-17-18(13)11-7-4-8-15-9-11/h1-9H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXBALEAYPCEOMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(N=N2)C3=CN=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenyl-1-(pyridin-3-yl)-1H-1,2,3-triazol-5-amine typically involves a multi-step process. One common method is the cycloaddition reaction between an azide and an alkyne, known as the Huisgen 1,3-dipolar cycloaddition. This reaction is often catalyzed by copper (Cu(I)) to form the triazole ring. The phenyl and pyridinyl groups are introduced through appropriate starting materials, such as phenyl azide and pyridinyl alkyne .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes controlling the temperature, solvent choice, and catalyst concentration. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The amine group at position 5 acts as a nucleophile in reactions with electrophiles such as alkyl halides or acyl chlorides. For example:
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Alkylation : Reacts with methyl iodide under basic conditions to form N-methyl derivatives.
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Acylation : Forms amides when treated with acetyl chloride or benzoyl chloride.
Example Reaction:
Conditions :
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Solvent: DMF or ethanol
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Temperature: 60–80°C
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Catalyst: None or mild base (e.g., KCO)
Palladium-Catalyzed Cross-Coupling Reactions
The amine group participates in Buchwald–Hartwig amination with aryl halides. A study demonstrated:
| Substrate | Catalyst System | Base | Yield (%) |
|---|---|---|---|
| 1-Bromo-4-methylbenzene | Pd(OAc) (2 mol%)/XPhos | t-BuONa | 82 |
Mechanism : The palladium catalyst facilitates oxidative addition of the aryl halide, followed by coordination of the triazole amine and reductive elimination .
Oxidative Reactions
The triazole ring undergoes oxidation under controlled conditions:
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Oxidation to Triazole N-Oxides : Reaction with m-CPBA (meta-chloroperbenzoic acid) selectively oxidizes the triazole ring .
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Formation of Imine Derivatives : Air oxidation in the presence of Cu(II) catalysts generates imine intermediates .
Example :
Cyclization Reactions
The compound serves as a precursor for fused heterocycles:
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Triazolo[1,5-a]pyrimidines : Reacts with β-ketoesters or malononitrile to form annulated products .
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1,2,4-Triazolo triazines : Condensation with cyanuric chloride yields tricyclic structures .
Key Conditions :
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Solvent: Ethanol or DMF
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Temperature: Reflux (80–100°C)
Coordination Chemistry
The pyridinyl and triazole moieties act as ligands for transition metals:
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Iridium Complexes : Forms octahedral complexes with Ir(III), enhancing photoluminescence properties .
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Copper-Mediated Reactions : Participates in click chemistry via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC) .
Example Structure :
Properties :
Tautomerism and Stability
The compound exhibits annular tautomerism, influencing its reactivity:
Scientific Research Applications
4-phenyl-1-(pyridin-3-yl)-1H-1,2,3-triazol-5-amine has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its anticancer properties and potential use in drug development.
Industry: Utilized in the development of new materials with specific properties, such as corrosion inhibitors.
Mechanism of Action
The mechanism of action of 4-phenyl-1-(pyridin-3-yl)-1H-1,2,3-triazol-5-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Triazole Core
The triazole ring’s substitution pattern significantly influences physicochemical properties and applications. Key analogs include:
Key Observations :
- Pyridine vs. Benzyl Substitution : Replacing pyridin-3-yl with benzyl (as in ) reduces nitrogen content but enhances hydrophobicity, favoring coordination with Cd(II) ions to form 3D frameworks.
- Carboxylate Functionalization : L1’s carboxylate group () enables hydrogen bonding, critical for forming 1D polymeric chains with Cd(II).
Functional Insights :
- Antiproliferative Potential: Nitro-substituted triazoles () are prioritized for bioactivity studies due to their electrophilic character.
- Material Science: Pyridine-containing triazoles (e.g., L1) are favored in coordination chemistry for their dual N-donor sites and π-stacking capability .
Biological Activity
4-phenyl-1-(pyridin-3-yl)-1H-1,2,3-triazol-5-amine (commonly referred to as BB54-1856) is a compound belonging to the triazole family, which has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its antibacterial properties, mechanism of action, and related research findings.
Chemical Structure and Properties
The molecular formula of this compound is C13H11N5, with a molecular weight of 237.26 g/mol. The structure features a triazole ring substituted with phenyl and pyridine groups, which contribute to its pharmacological properties .
Antibacterial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antibacterial activity against various multidrug-resistant bacterial strains. For instance, derivatives of triazole compounds have shown micromolar inhibitory potency against metallo-beta-lactamases (MBLs) such as NDM-1 and VIM-2 .
Table 1: Antibacterial Activity of Triazole Derivatives
| Compound | Target Bacteria | MIC (μM) | Reference |
|---|---|---|---|
| CP 35 | E. coli (NDM-1) | 5.6 | |
| CP 56 | K. pneumoniae (VIM-2) | 4.1 | |
| BB54-1856 | Various MBLs | TBD |
The compound's mechanism of action appears to involve binding to the active sites of MBLs, inhibiting their function and thus enhancing the efficacy of beta-lactam antibiotics .
Cytotoxicity Studies
Cytotoxicity assays have been conducted to evaluate the safety profile of this compound. The compound was tested against several cancer cell lines using the MTT assay. Results indicated moderate cytotoxic effects at higher concentrations (≥50 μM), suggesting potential for further development as an anticancer agent .
Table 2: Cytotoxicity Results Against Cancer Cell Lines
The biological activity of this compound is attributed to its ability to interact with specific biological targets. Molecular docking studies suggest that the compound can effectively occupy the active sites of MBLs, leading to inhibition of bacterial resistance mechanisms . The presence of the pyridine and phenyl groups enhances its binding affinity through hydrophobic interactions and π-stacking with aromatic residues in the target proteins.
Case Studies
Several case studies have highlighted the effectiveness of triazole derivatives in clinical settings:
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Case Study on E. coli Infections :
A clinical isolate of E. coli producing NDM-1 was treated with a combination therapy including a beta-lactam antibiotic and a triazole derivative similar to BB54-1856. The results showed a significant reduction in bacterial load compared to antibiotic treatment alone . -
Synergistic Effects :
Research has demonstrated that when used in combination with other antibiotics, compounds like BB54-1856 can enhance antimicrobial efficacy by reducing the minimum inhibitory concentration (MIC) required for bacterial growth inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
